A Comprehensive Technical Guide to the Physicochemical Characteristics of H-Tyr(Bzl)-OBzl.HCl
A Comprehensive Technical Guide to the Physicochemical Characteristics of H-Tyr(Bzl)-OBzl.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(Bzl)-OBzl.HCl, with the chemical name O-Benzyl-L-tyrosine benzyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis.[1] Its strategic deployment of benzyl protecting groups for both the phenolic hydroxyl and carboxylic acid functionalities of tyrosine makes it a valuable asset, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[2][3] This in-depth technical guide provides a thorough examination of the physicochemical properties of H-Tyr(Bzl)-OBzl.HCl, detailed experimental protocols for their characterization, and a workflow for its primary application in peptide synthesis.
Physicochemical Characteristics
A comprehensive understanding of the physicochemical properties of H-Tyr(Bzl)-OBzl.HCl is fundamental for its effective application in research and development. These characteristics are summarized in the tables below.
| Identifier | Value |
| Chemical Name | O-Benzyl-L-tyrosine benzyl ester hydrochloride[4] |
| Synonyms | H-Tyr(Bzl)-OBzl hydrochloride, (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate hydrochloride[5] |
| CAS Number | 52142-01-5[4] |
| Molecular Formula | C23H24ClNO3[4] |
| Molecular Weight | 397.9 g/mol [4][5] |
| Appearance | White to off-white powder[4] |
| Property | Value/Information |
| Melting Point | While a specific melting point for H-Tyr(Bzl)-OBzl.HCl is not consistently reported in the literature, a related compound, Fmoc-Tyr(Bzl)-OH, has a melting point range of 157-161 °C. It is advisable to consult the Certificate of Analysis for lot-specific data. |
| Boiling Point | 538.5°C at 760 mmHg[6] |
| Flash Point | 279.5°C[6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[4] For enhanced solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial.[4] Quantitative solubility data is not widely available and should be determined experimentally for specific applications. |
| Storage | Desiccate at -20°C for long-term storage.[4] |
Experimental Protocols
Detailed methodologies for the characterization of H-Tyr(Bzl)-OBzl.HCl are crucial for ensuring its quality and suitability for synthesis.
Determination of Melting Point
The melting point of H-Tyr(Bzl)-OBzl.HCl can be determined using a standard melting point apparatus.
Protocol:
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Ensure the H-Tyr(Bzl)-OBzl.HCl sample is thoroughly dried to remove any residual solvent.
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Load a small amount of the crystalline powder into a capillary tube, ensuring the sample is well-packed.
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Place the capillary tube in the melting point apparatus.
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Heat the sample at a steady rate (e.g., 1-2 °C per minute) and observe the sample.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Solubility Assessment
A qualitative and quantitative assessment of solubility in various solvents is essential for reaction setup and purification.
Protocol for Quantitative Solubility (Isothermal Equilibrium Method):
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Add an excess amount of H-Tyr(Bzl)-OBzl.HCl to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Accurately dilute a known volume of the filtrate.
-
Determine the concentration of the dissolved H-Tyr(Bzl)-OBzl.HCl in the diluted sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in g/L or mol/L).
Spectroscopic Analysis
Spectroscopic methods are employed to confirm the chemical structure and purity of H-Tyr(Bzl)-OBzl.HCl.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the proton environment in the molecule.
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Sample Preparation: Dissolve 5-10 mg of H-Tyr(Bzl)-OBzl.HCl in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Obtain the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Signals: Look for characteristic peaks corresponding to the aromatic protons of the benzyl groups, the alpha- and beta-protons of the tyrosine backbone, and the amine proton.
-
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Acquisition: Obtain the ¹³C NMR spectrum.
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Expected Signals: Identify carbon signals for the carbonyl group, aromatic carbons, and aliphatic carbons of the amino acid backbone and protecting groups.
-
2. Infrared (IR) Spectroscopy:
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Identifies the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of H-Tyr(Bzl)-OBzl.HCl or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Expected Bands: Look for characteristic absorption bands for N-H stretching (amine hydrochloride), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching.
-
3. Mass Spectrometry (MS):
-
Determines the molecular weight and can provide structural information through fragmentation patterns.
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Technique: Electrospray ionization (ESI) is a common method for this type of compound.
-
Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
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Application in Peptide Synthesis: A Workflow
H-Tyr(Bzl)-OBzl.HCl is a cornerstone in Boc-based solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for the incorporation of a Tyr(Bzl) residue into a growing peptide chain.
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Safety Information
It is imperative to handle H-Tyr(Bzl)-OBzl.HCl with appropriate safety precautions.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If skin contact occurs, wash with soap and water. Seek medical attention if irritation persists.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. peptide.com [peptide.com]
- 2. csbio.com [csbio.com]
- 3. bachem.com [bachem.com]
- 4. H-Tyr(Bzl)-OBzl.HCl | CAS:52142-01-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | C23H24ClNO3 | CID 45073233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
